molecular formula C15H19F2N5S B12232829 4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine

4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12232829
M. Wt: 339.4 g/mol
InChI Key: ZLRABIQPVTVCQH-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound featuring a pyrimidine core substituted with difluoromethyl, methyl, and a piperazinyl group linked to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and methyl groups. The piperazinyl group is then attached, and finally, the thiazole moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings .

Scientific Research Applications

4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H19F2N5S

Molecular Weight

339.4 g/mol

IUPAC Name

4-[[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C15H19F2N5S/c1-10-18-13(15(16)17)7-14(19-10)22-5-3-21(4-6-22)8-12-9-23-11(2)20-12/h7,9,15H,3-6,8H2,1-2H3

InChI Key

ZLRABIQPVTVCQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)C(F)F

Origin of Product

United States

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